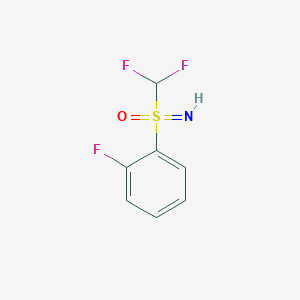

(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone

Description

(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone is a fluorinated sulfanone derivative characterized by a sulfanone core substituted with a difluoromethyl group and a 2-fluorophenyl moiety. The incorporation of fluorine atoms enhances its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and bioavailability, aligning with the broader trends in medicinal chemistry where fluorination improves drug-like characteristics .

Properties

IUPAC Name |

difluoromethyl-(2-fluorophenyl)-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJHOKYDLNPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=N)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of difluoromethyl sulfinamide with 2-fluorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino-lambda6-sulfanone structure.

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and to ensure high yield. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s difluoromethyl and 2-fluorophenyl groups distinguish it from other imino-lambda6-sulfanone derivatives. Key structural analogs and their substituents include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| (2-hydroxyethyl)(imino)methyl-lambda6-sulfanone | Hydroxyethyl, Methyl | C₃H₉NO₂S | 123.17 | Polar hydroxy group; smaller size |

| [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone | Bromophenyl, Dimethyl | C₈H₁₀BrNOS | 248.20 | Bulky bromine; electronegative |

| [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone | Hydroxyphenyl, Dimethyl | C₈H₁₀NO₂S | 185.24 | Hydrogen-bonding hydroxyl group |

| Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone | Methoxyphenyl, Methyl | C₈H₁₁NO₂S | 185.24 | Electron-donating methoxy group |

| Target Compound | 2-Fluorophenyl, Difluoromethyl | Not Provided | Not Provided | Electron-withdrawing fluorine atoms |

- Fluorine vs. Fluorine’s higher electronegativity also enhances dipole interactions compared to bromine’s polarizability .

- Fluorine vs. Hydroxyl/Methoxy : The 2-fluorophenyl group avoids metabolic liabilities (e.g., glucuronidation or oxidation) associated with hydroxyphenyl () or methoxyphenyl () groups, likely improving metabolic stability .

Physicochemical Properties

Fluorine’s inductive effects reduce basicity and increase lipophilicity, which can enhance membrane permeability and bioavailability:

- Lipophilicity: The difluoromethyl group increases logP compared to hydroxyphenyl (polar) or aminoethyl (basic) analogs (). This aligns with trends observed in fluorinated drugs, where lipophilicity optimizes tissue penetration .

- Solubility: While fluorination generally reduces aqueous solubility, the sulfanone core may counterbalance this through polar interactions, as seen in related sulfonamide drugs .

Stability and Metabolic Resistance

- Chemical Stability: Fluorine’s strong C-F bond resists hydrolysis and oxidative degradation. This contrasts with hydroxyphenyl () and aminoethyl () analogs, which are prone to enzymatic or acidic degradation .

- Metabolic Stability : The 2-fluorophenyl group likely reduces cytochrome P450-mediated metabolism compared to methoxyphenyl () or hydroxyphenyl () derivatives, which undergo demethylation or hydroxylation .

Pharmacological Potential

Biological Activity

(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfoximines, characterized by the presence of sulfur and nitrogen atoms in their structure. The difluoromethyl and fluorophenyl groups contribute to its unique chemical properties, which are essential for its biological activities.

Research indicates that (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : It has been studied for its potential to inhibit cancer cell proliferation. The compound may act by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone. Key findings include:

In Vitro Studies

- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The 50% cytotoxic concentration (CC50) values indicate significant potency against these cell lines.

- Mechanistic Insights : Studies have highlighted its ability to inhibit specific enzymes involved in cancer progression and inflammation, suggesting a targeted approach in therapy.

In Vivo Studies

- Animal Models : Animal studies have demonstrated the efficacy of (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone in reducing tumor size and improving survival rates in models of cancer. These findings support its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies

- Case Study 1 : A study conducted on HeLa cells demonstrated that treatment with (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone resulted in a CC50 value of less than 20 µM, indicating high potency against cervical cancer cells.

- Case Study 2 : In an animal model of breast cancer, administration of the compound led to a significant reduction in tumor volume compared to control groups, suggesting its potential for clinical application.

Q & A

Q. What are the optimal synthetic routes for (difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound requires careful selection of fluorinated precursors and reaction conditions. Key steps include:

- Precursor Selection : Start with fluorinated sulfonyl chlorides or boronate esters (e.g., 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborol-2-yl)benzonitrile as a boronate building block) to introduce fluorine atoms .

- Coupling Reactions : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the difluoromethyl and 2-fluorophenyl groups to the sulfanone core.

- Condition Optimization : Temperature (e.g., 80–120°C), solvent polarity (e.g., THF/DMF mixtures), and catalysts (e.g., Pd(PPh₃)₄) significantly affect yield.

| Synthetic Route | Key Precursors | Yield Range | Critical Conditions |

|---|---|---|---|

| Route A (Buchwald) | Boronate ester | 45–60% | Pd catalyst, 100°C, THF |

| Route B (Nucleophilic) | Sulfonyl chloride | 30–50% | K₂CO₃, DMF, 80°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be monitored?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for difluoromethyl groups typically appear at δ −80 to −100 ppm, while aromatic fluorines (2-fluorophenyl) resonate at δ −110 to −120 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (expected [M+H]⁺ ~350–400 Da) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolve stereoelectronic effects of fluorine atoms on molecular conformation, particularly imino-sulfanone bond angles .

| Technique | Key Parameters | Diagnostic Features |

|---|---|---|

| ¹⁹F NMR | Chemical shift, coupling constants | Distinguish CF₂ and Ar-F environments |

| HRMS | Isotopic abundance | Confirm molecular formula |

Q. What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons to avoid dermal exposure .

- Waste Management : Segregate fluorinated waste (e.g., reaction solvents) from non-halogenated waste. Partner with certified disposal services for incineration .

- Emergency Procedures : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to degrade sulfonamide byproducts .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Validation : Replicate experiments using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Purity Analysis : Use HPLC (≥99% purity) to rule out impurities as confounding factors.

- Structural Analog Comparison : Compare activity with analogs lacking fluorine substituents to isolate electronic vs. steric effects .

| Strategy | Example Approach | Expected Outcome |

|---|---|---|

| Reproducibility | Cross-lab validation | Confirm IC₅₀ trends |

| SAR Analysis | Fluorine deletion | Identify critical moieties |

Q. What computational methods are suitable for studying the electronic effects of its fluorinated groups?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces to map fluorine’s electron-withdrawing effects on the sulfanone core .

- Molecular Dynamics (MD) : Simulate solvation dynamics (e.g., in DMSO/water) to predict bioavailability .

- Docking Studies : Analyze fluorine-protein interactions (e.g., hydrophobic pockets vs. hydrogen bonding) using PDB structures .

| Method | Software | Key Output |

|---|---|---|

| DFT | Gaussian | Charge distribution |

| MD | GROMACS | Solvation free energy |

Q. How does the stereoelectronic influence of fluorine atoms affect the compound’s interactions in biological systems?

Methodological Answer:

- Inductive Effects : Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing membrane permeability .

- Conformational Rigidity : The C-F bond’s restricted rotation stabilizes bioactive conformers, as seen in X-ray structures of fluorinated sulfonamides .

- Hydrogen Bonding : Fluorine can act as a weak H-bond acceptor in enzyme active sites (e.g., kinase inhibitors) .

| Effect | Biological Impact | Experimental Proof |

|---|---|---|

| Inductive | Improved logP | Partition coefficient assays |

| Conformational | Enhanced target binding | X-ray crystallography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.